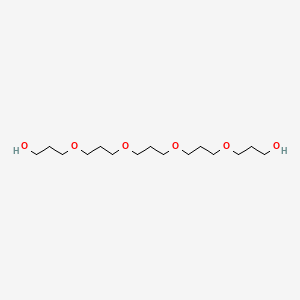
HO-Ppg5-OH
Übersicht
Beschreibung
HO-Ppg5-OH is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is composed of hydroxypropyl-β-cyclodextrin (HP-β-CD), a cyclic oligosaccharide, and polyethylene glycol (PEG), a water-soluble polymer. This compound has been studied extensively for its ability to encapsulate and deliver various compounds, including drugs and proteins, to targeted sites in the body.
Wirkmechanismus
The mechanism of action of HO-Ppg5-OH involves the formation of inclusion complexes with the encapsulated compound. The HP-β-CD portion of the polymer forms a hydrophobic cavity that can accommodate the guest molecule, while the this compound portion of the polymer provides a hydrophilic outer layer that stabilizes the complex and prevents aggregation. The inclusion complex can then be targeted to specific sites in the body, where it can release the encapsulated compound in a controlled manner.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility in vitro and in vivo. The polymer is rapidly cleared from the body through renal excretion, and the degradation products are non-toxic. In addition, this compound has been shown to have minimal effects on blood coagulation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
HO-Ppg5-OH offers several advantages for lab experiments, including improved solubility and stability of compounds, targeted delivery, and sustained release. However, there are also limitations to its use, including the potential for incomplete encapsulation, the need for specialized equipment for synthesis and characterization, and the potential for batch-to-batch variability.
Zukünftige Richtungen
There are several future directions for research on HO-Ppg5-OH. One area of focus is the development of new synthesis methods that can improve the yield and reproducibility of the polymer. Another area of research is the optimization of the polymer for specific applications, such as gene therapy or tissue engineering. In addition, there is a need for further studies on the pharmacokinetics and toxicology of this compound to ensure its safety and efficacy for clinical use.
Wissenschaftliche Forschungsanwendungen
HO-Ppg5-OH has been extensively studied for its potential applications in drug delivery. The polymer has been shown to improve the solubility and stability of drugs, increase their bioavailability, and target them to specific sites in the body. This compound has also been used to encapsulate proteins, such as enzymes and antibodies, for targeted delivery and sustained release. In addition to drug delivery, this compound has been studied for its potential applications in gene therapy, imaging, and tissue engineering.
Eigenschaften
IUPAC Name |
3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h16-17H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNODSMOZZBAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCOCCCOCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




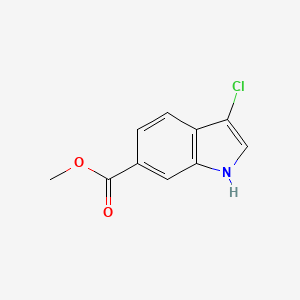
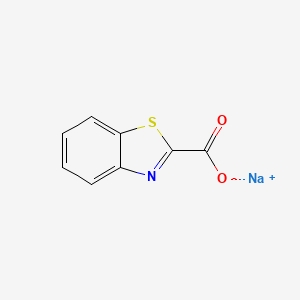
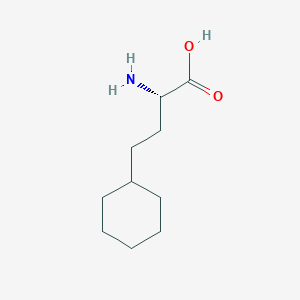
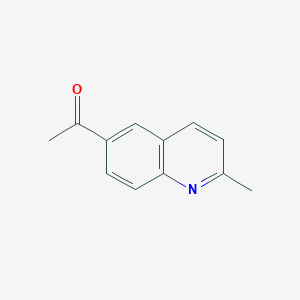
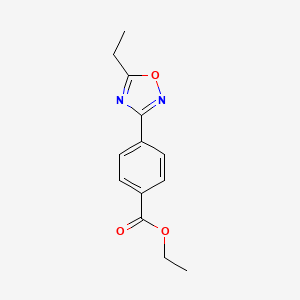




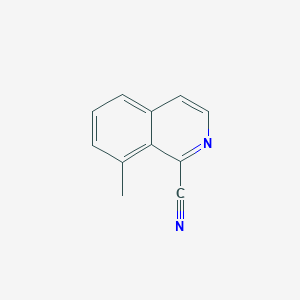
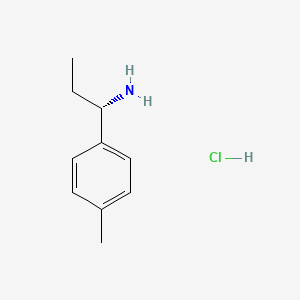
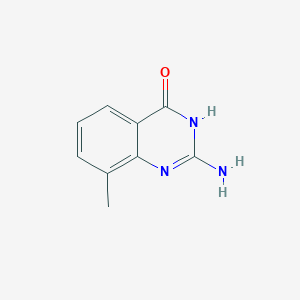
![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)